Uridine-5,6-t2

Description

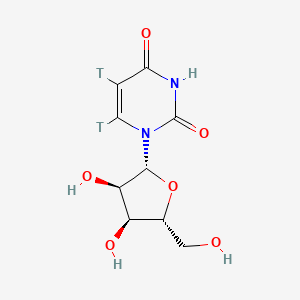

Structure

2D Structure

3D Structure

Properties

CAS No. |

56654-40-1 |

|---|---|

Molecular Formula |

C9H12N2O6 |

Molecular Weight |

248.22 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-ditritiopyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1T,2T |

InChI Key |

DRTQHJPVMGBUCF-ZVFJYLAJSA-N |

Isomeric SMILES |

[3H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[3H] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Applications of Uridine 5,6 T2 in Molecular and Cellular Biology Research

Investigation of Nucleic Acid Synthesis and Metabolism Dynamics

Ribonucleic Acid (RNA) Synthesis and Transcription Profiling

Metabolic labeling with uridine (B1682114) analogs is a powerful method for studying the synthesis of RNA. jove.comspringernature.com By supplying cells with Uridine-5,6-t2 for a defined period (a "pulse"), the resulting labeled UTP is incorporated into nascent RNA transcripts by RNA polymerases. pnas.org This process effectively tags all RNA molecules synthesized during the pulse period. Subsequent isolation and quantification of the labeled RNA provide a direct measure of the transcriptional activity within the cell at that time. This technique has been fundamental in understanding dynamic changes in gene expression in response to various stimuli. jove.com

A direct application of this compound is in the quantitative assessment of RNA polymerase activity. In vitro assays have been developed to specifically measure the activity of different RNA polymerases by quantifying the incorporation of radiolabeled nucleotides into newly synthesized RNA. nih.gov For instance, the activity of RNA Polymerase I, which is responsible for transcribing ribosomal RNA (rRNA), can be precisely measured in isolated nuclei. nih.gov This is achieved by providing a reaction mixture that includes the radiolabeled precursor, [³H]UTP (derived from this compound), and inhibitors like α-amanitin to block the activity of other polymerases. nih.gov The amount of radioactivity incorporated into the rRNA product is then measured, providing a quantitative readout of enzyme activity. nih.gov

| Component | Function | Reference |

|---|---|---|

| Isolated Nuclei | Source of RNA Polymerase I and DNA template. | nih.gov |

| [³H]Uridine 5'-triphosphate | Radiolabeled precursor for tracking incorporation into new RNA. | nih.gov |

| ATP, CTP, GTP | Unlabeled nucleotide triphosphates required for RNA elongation. | pnas.org |

| α-Amanitin | A toxin that selectively inhibits RNA Polymerase II and III. | nih.gov |

| Reaction Buffer with MgCl₂ | Provides optimal ionic and cofactor conditions for enzyme activity. | pnas.org |

Deoxyribonucleic Acid (DNA) Replication Studies via Nucleotide Precursors

While uridine is a canonical component of RNA, the isotopic label from this compound can also be traced into DNA. This occurs through the cell's nucleotide metabolism pathways. The enzyme ribonucleotide reductase converts uridine diphosphate (UDP) into deoxyuridine diphosphate (dUDP). Subsequently, dUDP is converted to deoxyuridine monophosphate (dUMP), which is then methylated by the enzyme thymidylate synthase to produce deoxythymidine monophosphate (dTMP). youtube.com dTMP is the direct precursor for thymine, one of the four bases in DNA. youtube.com Therefore, by tracking the label from uridine to thymidine, this compound can be used as an indirect tracer to study the rate of DNA synthesis and replication. nih.gov This approach is valuable for assessing cell proliferation and the metabolic pathways that support it.

Nucleoside and Nucleotide Pool Dynamics

The intracellular concentrations of nucleosides and their phosphorylated nucleotide forms (NMPs, NDPs, and NTPs) are tightly regulated to meet the cell's metabolic and proliferative demands. nih.gov this compound allows researchers to study the dynamics of these pools. After introducing the labeled uridine, its conversion into UMP, UDP, and UTP can be monitored over time. By using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, the ratio of labeled to unlabeled molecules in each nucleotide pool can be precisely quantified. mdpi.com This provides detailed information on the rates of synthesis, consumption, and interconversion of these essential metabolic building blocks, revealing how cells maintain nucleotide homeostasis under different physiological conditions.

| Metabolite | Full Name | Role |

|---|---|---|

| UMP | Uridine Monophosphate | Central intermediate in pyrimidine metabolism. |

| UDP | Uridine Diphosphate | Precursor for dUDP (for DNA) and UTP (for RNA). |

| UTP | Uridine Triphosphate | Direct precursor for RNA synthesis. |

| dUMP | Deoxyuridine Monophosphate | Intermediate in the synthesis of thymidine for DNA. |

| dTMP | Deoxythymidine Monophosphate | Direct precursor for thymidine nucleotides in DNA synthesis. |

Elucidation of Enzyme Reaction Mechanisms Involving Uridine and its Derivatives

The isotopic labeling of molecules is a cornerstone of mechanistic enzymology. This compound, with its tritium (B154650) atoms at the 5th and 6th positions of the pyrimidine ring, serves as a powerful tool for investigating the reaction mechanisms of enzymes that process uridine or its derivatives. The stability of the C-T bonds at these positions, unless directly involved in a chemical transformation, allows the label to act as a reliable tracer. Conversely, if these positions are part of a catalytic step, the heavier tritium isotope can lead to a kinetic isotope effect (KIE), providing profound insights into transition state structures.

Uridine-Cytidine Kinase (UCK) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine (B196190) to their respective monophosphates, UMP and CMP. nih.govnih.gov This is the initial and often rate-limiting step for recycling nucleosides for the synthesis of RNA and DNA. nih.govwikipedia.org The reaction involves the transfer of a γ-phosphate group from a donor like ATP or GTP to the 5'-hydroxyl group of the nucleoside. wikiwand.comuniprot.org

In studies of UCK, this compound is primarily used as a radiolabeled substrate to monitor enzyme activity and determine kinetic parameters. Since the reaction center is the 5'-hydroxyl group of the ribose sugar, the tritium labels on the uracil (B121893) base are not directly involved in the chemical bond-breaking or bond-forming events of phosphorylation. Therefore, this compound allows for highly sensitive and quantitative measurements of UMP formation without interfering with the catalytic process itself. Researchers can use this labeled substrate to determine key kinetic constants for UCK2, as shown in the table below.

Interactive Table: Kinetic Parameters for UCK2

| Substrate | KM (µM) | Vmax | Catalytic Efficiency (kcat/KM) |

| Uridine | 3.4 x 10-2 | Several-fold lower than UCK2 | No difference compared to UCK2 |

| Cytidine | 6.5 x 10-2 | Several-fold lower than UCK2 | 5-fold lower than UCK2 |

Data derived from studies on UCKL-1 and UCK2, illustrating typical kinetic values obtained in such assays. nih.gov

UDP-galactopyranose mutase (UGM) is a flavoenzyme that catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) into UDP-galactofuranose (UDP-Galf). nih.govwikipedia.org This enzyme is crucial for the viability of various pathogens, including Mycobacterium tuberculosis, as UDP-Galf is a necessary precursor for building their unique cell walls. nih.govresearchgate.net The absence of UGM in mammals makes it a promising target for antibiotic development. wikipedia.orgresearchgate.net

The catalytic mechanism of UGM is complex and involves the flavin cofactor. kiesslinglab.com In mechanistic studies of UGM, this compound, as part of the UDP-Galp molecule, acts as a tracer. The tritium labels on the uridine moiety allow researchers to follow the fate of the UDP portion of the substrate throughout the catalytic cycle. This is critical for confirming that the uridine nucleotide serves as a carrier and recognition element for the enzyme but does not undergo chemical changes itself during the sugar ring isomerization. Using labeled substrates helps verify that the reaction is contained within the sugar portion and that the UDP group is released intact upon product formation. nih.gov

Orotidine 5'-phosphate decarboxylase (ODCase) is a remarkably proficient enzyme that catalyzes the final step in the de novo biosynthesis of pyrimidine nucleotides: the decarboxylation of orotidine monophosphate (OMP) to form uridine monophosphate (UMP). wikipedia.orgpnas.org The enzyme achieves an astounding 1017-fold rate enhancement over the uncatalyzed reaction without the use of any cofactors. wikipedia.orgebi.ac.uk

The catalytic mechanism of ODCase is of great interest, and studies suggest it proceeds through a carbanion intermediate at the C6 position of the pyrimidine ring following the loss of carbon dioxide. wikipedia.org The use of a specifically labeled substrate, such as OMP tritiated at the C6 position (derived from this compound precursors), is ideal for probing this mechanism. If the formation or protonation of the C6 carbanion is part of the rate-determining step, a significant kinetic isotope effect would be observed. Such experiments have been central to supporting the proposed mechanism, which involves the destabilization of the substrate's ground state through electrostatic repulsion and stabilization of the transition state by active site residues like Lys62. pnas.orgresearchgate.net

Interactive Table: Key Residues in ODCase Active Site

| Residue | Role in Catalysis | Reference |

| Asp60 | Destabilizes substrate via electrostatic repulsion with the carboxylate group. | pnas.org |

| Lys62 | Stabilizes negative charge at C6 in the transition state; protonates the C-C bond. | pnas.orgresearchgate.net |

| D37 | Interacts with the C-3' ribosyl hydroxyl group of the substrate. | nih.gov |

| T100' | Interacts with the C-2' ribosyl hydroxyl group of the substrate (from adjacent subunit). | nih.gov |

Terminal Uridylyltransferases (TUTs) are enzymes that catalyze the template-independent addition of one or more uridine monophosphate (UMP) molecules to the 3' end of RNA molecules. frontiersin.org This process, known as uridylation, plays a critical role in RNA metabolism, including the maturation of U6 snRNA and the degradation of histone mRNAs and certain microRNAs. frontiersin.orgnih.gov

To study the kinetics and mechanism of TUTs, this compound must first be converted by cellular kinases into its triphosphate form, UTP-5,6-t2. This radiolabeled UTP is then used as a substrate for the TUT enzyme in vitro. The incorporation of the tritiated UMP into the RNA product can be easily quantified, allowing for precise measurements of reaction rates. Kinetic analyses have revealed that some TUTs follow a steady-state ordered mechanism, where UTP binds to the enzyme before the RNA substrate. nih.gov The use of labeled UTP is essential for determining kinetic parameters such as Km,UTP and kcat, and for understanding the enzyme's selectivity for different nucleotide triphosphates. nih.gov

Tracing Nucleoside Uptake and Transport Mechanisms

The transport of nucleosides across cell membranes is a fundamental biological process, essential for salvage pathways and the action of many nucleoside analog drugs. This transport is mediated by specific membrane proteins known as nucleoside transporters. frontiersin.org

This compound is an invaluable tool for studying these transport systems. As a radiolabeled substrate, it allows for direct and highly sensitive measurement of uridine uptake into cells or isolated plasma membrane vesicles. nih.gov In a typical transport assay, cells are incubated with a known concentration of this compound for a short period. The reaction is then stopped, and the amount of radioactivity inside the cells is measured, providing a direct quantification of the transport rate.

Such experiments are used to determine the kinetic parameters of transporters, including the Michaelis constant (Km), which reflects the transporter's affinity for the substrate, and the maximum transport velocity (Vmax). nih.gov For instance, studies in chromaffin cells identified a low-affinity uridine transport system. nih.gov Furthermore, labeled uridine can be used in competitive inhibition assays to determine the affinity of other non-labeled nucleosides or drug compounds for the same transporter. nih.gov

Interactive Table: Kinetic Parameters of Uridine Transport

| System | Km (µM) | Vmax | Transporter Type |

| Cultured Chromaffin Cells | 150 ± 45 | 414 ± 17 pmol / 106 cells / min | Facilitated Diffusion |

| Chromaffin Plasma Membrane Vesicles | 185 ± 11 | 4.24 ± 0.10 pmol / mg protein / s | Facilitated Diffusion |

| Leishmania mexicana (LmexNT1.1) | - | 0.27 ± 0.006 pmol / 107 cells / s | - |

| Leishmania mexicana (LmexNT1.2) | - | 0.36 ± 0.03 pmol / 107 cells / s | - |

Data compiled from studies on different biological systems. nih.govnih.gov

Analysis of Post-Transcriptional Uridine Modification Pathways

Post-transcriptional modifications of RNA are critical for regulating gene expression and RNA function. mdpi.com Uridine is subject to several important modifications, the most common being its isomerization to pseudouridine (B1679824) (Ψ) and the addition of uridine residues to the 3' end of transcripts (uridylation). nih.govnih.gov

This compound serves as a metabolic precursor to trace these modification pathways. When cells are cultured in the presence of labeled uridine, it is taken up and converted into UTP-5,6-t2, which is then incorporated into newly synthesized RNA. nih.gov This allows researchers to follow the metabolic fate of uridine residues within the cellular RNA pool.

To study pseudouridylation, RNA is extracted from cells grown with this compound, digested into individual nucleosides, and analyzed using techniques like high-performance liquid chromatography (HPLC). Because the isomerization of uridine to pseudouridine does not break the C5 or C6 bonds of the pyrimidine ring, the tritium label is retained. nih.gov The presence of radioactivity in the pseudouridine fraction confirms that it was derived from the supplied uridine and allows for quantification of the extent and rate of this modification. This tracing methodology is fundamental to understanding the dynamics of the epitranscriptome and the function of the pseudouridine synthase (PUS) enzymes that catalyze the modification. researchgate.net

Pseudouridylation Mechanisms and Stoichiometry Determination

This compound, a tritiated isotopologue of uridine, serves as a critical tool in the elucidation of pseudouridylation mechanisms and the precise quantification of this post-transcriptional modification. The core principle behind its utility lies in the isomerization reaction that converts uridine to pseudouridine (Ψ). During this process, the hydrogen atom at the 5th position of the uracil base is exchanged with a hydrogen from the surrounding solvent acs.org. When tritium-labeled uridine is incorporated into RNA, the subsequent enzymatic conversion to pseudouridine by pseudouridine synthases results in the release of the tritium atom from the C5 position acs.org. This release can be measured, providing a direct readout of pseudouridylation events.

One of the most significant applications of isotopically labeled uridine, such as the deuterated analogue Uridine-5,6-D2, is in the determination of pseudouridylation stoichiometry. By cultivating cells in a medium containing Uridine-5,6-D2, cellular RNAs become fully labeled with this heavier isotope. Mass spectrometry analysis of RNA fragments can then distinguish between the labeled uridine and pseudouridine. The conversion of the labeled uridine to pseudouridine results in a characteristic mass shift, allowing for the precise quantification of the modification at specific sites within an RNA molecule acs.orgacs.org.

Research utilizing this stable isotope labeling approach has successfully identified and quantified numerous pseudouridylation sites in human ribosomal RNAs (rRNAs) and small nuclear RNAs (snRNAs) acs.org. For instance, a comprehensive analysis of human rRNAs identified 105 pseudouridine sites, with 81 of them being almost fully modified (≥85% stoichiometry) and the remaining 24 sites showing partial modification (5% to 85%) acs.orgacs.org. This level of quantitative detail is crucial for understanding the functional impact of pseudouridylation on ribosome biogenesis and function.

Table 1: Stoichiometry of Pseudouridylation in Human Ribosomal RNA

| rRNA Type | Total Ψ Sites Identified | Fully Modified Sites (≥85%) | Partially Modified Sites (5-85%) |

| 18S rRNA | 36 | 30 | 6 |

| 28S rRNA | 69 | 51 | 18 |

This table is generated based on data from studies employing Uridine-5,6-D2 labeling and mass spectrometry.

These methodologies, which rely on isotopically labeled uridine, provide a powerful means to investigate the dynamics of pseudouridylation, uncover novel modification sites, and determine the precise extent of modification, thereby offering deeper insights into the regulatory roles of this ubiquitous RNA modification acs.orgacs.org.

Biogenesis of Other Modified Uridines (e.g., 5-methyluridine)

While the primary application of this compound has been in the study of pseudouridylation, its role as a metabolic tracer can be extended to investigate the biogenesis of other modified uridines, such as 5-methyluridine (m5U). The biosynthesis of m5U involves the enzymatic transfer of a methyl group to the C5 position of a uridine residue within an RNA molecule.

By supplying cells with tritium-labeled uridine, researchers can trace the metabolic fate of the uridine precursor as it is incorporated into RNA and subsequently modified. The presence of the tritium label within isolated RNA containing m5U would confirm that the modification occurred post-transcriptionally on a uridine residue. Furthermore, by combining this tracer approach with genetic or pharmacological inhibition of specific methyltransferase enzymes, the precise enzymatic pathways responsible for m5U formation can be dissected.

Studies on the biogenesis of other complex modified uridines, such as 5-methoxycarbonylmethoxyuridine (mcmo5U), have revealed intricate enzymatic pathways. The formation of such modifications often begins with a uridine precursor and involves multiple enzymatic steps nih.govnih.gov. For example, the biogenesis of 5-carboxymethoxyuridine (cmo5U), a precursor to mcmo5U, starts with the hydroxylation of a uridine residue at the C5 position nih.gov. Tritiated uridine could be employed to follow the incorporation and conversion of the initial uridine substrate through these successive modification steps.

Table 2: Key Enzymes in the Biogenesis of a Modified Uridine

| Modified Uridine | Precursor | Key Enzyme Class |

| Pseudouridine (Ψ) | Uridine | Pseudouridine Synthase |

| 5-methyluridine (m5U) | Uridine | Methyltransferase |

| 5-methoxycarbonylmethoxyuridine (mcmo5U) | 5-carboxymethoxyuridine (cmo5U) | Methyltransferase (CmoM) |

This table outlines the precursor and the general class of enzyme involved in the formation of various modified uridines.

Studies in Cellular Metabolism and Bioenergetics

Uridine's Role in Pyrimidine Synthesis Pathways

This compound is an invaluable tracer for dissecting the intricacies of pyrimidine synthesis, particularly the balance between the de novo and salvage pathways. Cells can synthesize pyrimidine nucleotides through two main routes: the de novo pathway, which builds the pyrimidine ring from simpler molecules like glutamine and aspartate, and the salvage pathway, which recycles pre-existing pyrimidine nucleosides and bases, including uridine nih.govashpublications.org.

For example, studies have shown that some cancer cells exhibit an increased reliance on the pyrimidine salvage pathway to meet their high demand for nucleotides ashpublications.orgnih.gov. The use of labeled uridine can help to quantify this dependence and to evaluate the efficacy of drugs that target either the de novo or the salvage pathway. Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the salvage pathway that phosphorylates uridine to uridine monophosphate (UMP) ashpublications.org. Tracer studies with this compound can elucidate the flux through this enzymatic step under different conditions.

Table 3: Comparison of Pyrimidine Synthesis Pathways

| Feature | De Novo Pathway | Salvage Pathway |

| Starting Materials | Glutamine, Aspartate, CO2 | Uridine, Cytidine, Uracil |

| Key Enzymes | Carbamoyl phosphate (B84403) synthetase II, Dihydroorotate dehydrogenase | Uridine-cytidine kinase, Uridine phosphorylase |

| Primary Function | De novo synthesis of pyrimidine ring | Recycling of pre-formed pyrimidines |

| Tracer Application | Labeled precursors (e.g., 15N-glutamine) | Labeled uridine (e.g., this compound) |

This table provides a comparative overview of the de novo and salvage pathways for pyrimidine synthesis.

Interconnections with Glucose Metabolism and Pentose (B10789219) Phosphate Pathway

The metabolism of uridine is intricately linked with central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP). This compound can be used to trace these interconnections. When uridine is salvaged, it can be converted to UMP. The ribose-1-phosphate portion of uridine can be liberated by uridine phosphorylase 1 (UPP1) and subsequently enter the pentose phosphate pathway nih.govcell.com. The PPP is a crucial metabolic route that generates NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis wikipedia.orgkhanacademy.org.

By tracking the tritium label from this compound, researchers can follow the flow of the ribose moiety into the PPP and its subsequent conversion into other metabolic intermediates. This is particularly relevant in conditions of glucose restriction, where some cancer cells have been shown to utilize uridine-derived ribose as an alternative fuel source to support central carbon metabolism and maintain redox balance nih.govnih.gov.

The PPP itself has two main branches: the oxidative phase, which produces NADPH, and the non-oxidative phase, which interconverts five-carbon sugars wikipedia.orgkhanacademy.org. Isotopic tracers are essential for determining the relative flux through these branches nih.govresearchgate.net. While glucose is the primary substrate for the PPP, the contribution of uridine-derived ribose can be significant under certain metabolic stresses. The use of this compound, in conjunction with glucose tracers, can provide a comprehensive picture of how cells coordinate these different metabolic pathways to maintain homeostasis and support proliferation.

Research in Viral Replication and Host-Pathogen Interactions

Mechanisms of Antiviral Nucleoside Analogues

This compound and other labeled uridine analogues are instrumental in studying the mechanisms of antiviral nucleoside analogues. Many antiviral drugs are nucleoside analogues that mimic natural nucleosides like uridine and are incorporated into the replicating viral genome by the viral polymerase, leading to chain termination or increased mutation rates nih.govbiorxiv.org.

By using tritium-labeled uridine in viral replication assays, researchers can establish a baseline for the incorporation of natural uridine into the viral nucleic acid. The competitive inhibition of this incorporation by an antiviral nucleoside analogue can then be quantified, providing a measure of the drug's potency at the level of the viral polymerase.

Furthermore, some antiviral nucleoside analogues act as mutagens, causing an increase in the error rate of the viral polymerase nih.gov. Tritiated uridine can be used in conjunction with sequencing technologies to assess the background mutation rate during viral replication. The increase in mutation frequency in the presence of a nucleoside analogue can then be determined.

The study of host-pathogen interactions also benefits from the use of labeled uridine. Viruses rely on the host cell's metabolic machinery to produce the necessary building blocks for their replication, including nucleotides nih.gov. By tracing the uptake and metabolism of this compound in infected versus uninfected cells, researchers can investigate how viral infection alters host pyrimidine metabolism to support viral replication. This can reveal potential therapeutic targets within the host cell's metabolic pathways.

Table 4: Mechanisms of Action of Antiviral Nucleoside Analogues

| Mechanism | Description | Example Drug Class |

| Chain Termination | The analogue is incorporated into the growing viral nucleic acid chain but lacks the necessary chemical group for the addition of the next nucleotide, thus halting replication. | Nucleoside Reverse Transcriptase Inhibitors (NRTIs) |

| Lethal Mutagenesis | The analogue is incorporated into the viral genome and causes an increased rate of mutations, leading to a non-viable viral population. | Ribavirin |

| Competitive Inhibition | The analogue competes with natural nucleosides for the active site of the viral polymerase, reducing the rate of viral replication. | Many nucleoside analogues |

This table summarizes the primary mechanisms through which antiviral nucleoside analogues inhibit viral replication.

Uridine Metabolism in Viral Life Cycles and Replication Inhibition

The study of viral life cycles, especially for RNA viruses, relies heavily on understanding how viruses co-opt host cell machinery for their replication. This compound, commonly referred to as [³H]uridine, is a classic and vital tool for monitoring viral RNA synthesis. Viruses utilize the host cell's nucleoside salvage pathway to convert uridine into uridine triphosphate (UTP), which is then incorporated into newly synthesized viral RNA. By introducing radiolabeled uridine into cell cultures, researchers can directly measure the rate of viral replication.

This principle forms the basis of the [³H]uridine incorporation assay, a foundational method in virology for quantifying viral activity and for screening potential antiviral agents. nih.govnih.gov In this assay, host cells are infected with a virus and subsequently incubated with this compound. The amount of radioactivity incorporated into the acid-precipitable fraction (representing RNA) is then measured using liquid scintillation counting. nih.gov An increase in radioactivity corresponds to active viral RNA synthesis.

The primary application of this technique is in the evaluation of antiviral compounds. When a potential inhibitor is added to the culture, a reduction in the incorporation of [³H]uridine compared to untreated infected cells indicates that the compound is effectively inhibiting viral replication. nih.gov This method was instrumental in early interferon research, where it was used to determine the efficacy of interferon in inhibiting the replication of viruses like Vesicular Stomatitis Virus (VSV). nih.gov The interferon titer was calculated as the concentration that inhibited the incorporation of [³H]uridine into viral RNA by 50%. nih.gov

This assay is broadly applicable to a variety of RNA viruses and provides a reliable, quantitative measure of replication inhibition. While newer, non-radioactive methods like those using 5-ethynyluridine (EU) have been developed, the [³H]uridine incorporation assay remains a benchmark standard for measuring transcriptional activity in infected cells. nih.gov

Table 1: Key Findings from [³H]Uridine Incorporation Assays in Virology

| Virus Studied | Application of [³H]Uridine Assay | Key Finding |

| Vesicular Stomatitis Virus (VSV) | Measurement of interferon activity | Interferon titer can be determined by the 50% inhibition of [³H]uridine incorporation into viral RNA. nih.gov |

| Rift Valley Fever Virus (RVFV) | Measurement of host cell transcriptional suppression | The assay can quantify the virus-induced shutdown of host cell RNA synthesis. nih.gov |

| Various RNA Viruses | General antiviral screening | A decrease in [³H]uridine uptake is a direct measure of a compound's ability to inhibit viral replication. nih.gov |

Applications in Behavioral and Neuroscience Research Models

In the field of neuroscience, this compound is utilized to investigate the metabolic and molecular underpinnings of neural activity, learning, and memory. The brain is a highly metabolic organ, and changes in neuronal function are often accompanied by alterations in nucleic acid synthesis. As a precursor for RNA, radiolabeled uridine allows researchers to trace metabolic activity in specific brain regions in response to various stimuli or behavioral tasks.

A key application is in studying the molecular correlates of learning and memory formation. Research has shown that the incorporation of [³H]uridine into brain RNA is modulated by an animal's learning experiences. In one foundational study, rats were subjected to different training tasks, and the uptake of [³H]uridine into the brain and its incorporation into RNA were measured. The results demonstrated that rats that successfully learned to discriminate between visual stimuli showed significantly higher absorption of radioactivity into the brain and a greater percentage of incorporation into total and cytoplasmic RNA compared to control animals.

This research highlights that the cognitive demands of a learning task, specifically the component of discrimination, lead to the most substantial increase in RNA synthesis. nih.gov This suggests that the formation of new memories or the strengthening of neural pathways involves active transcriptional processes, which can be visualized and quantified using this compound as a tracer. By analyzing different brain regions, such as the cortex and hippocampus, researchers can map the specific areas involved in these cognitive processes.

Table 2: Research Findings on [³H]Uridine Incorporation in a Neuroscience Model

| Research Model | Behavioral Task | Measurement | Finding |

| Rats | Visual discrimination task | [³H]Uridine incorporation into brain RNA | Rats that developed a discrimination showed higher incorporation of radioactivity into total and cytoplasmic RNA than controls. nih.gov |

| Rats | Component analysis of training | Absorption of [³H]Uridine into the brain | The discrimination component of the task accounted for the greatest increase in the absorption of radioactivity. nih.gov |

Advanced Analytical Methodologies for Uridine 5,6 T2 Detection and Quantification

Radioactive Detection Techniques for Tritium-Labeled Uridine (B1682114)

Radioactive detection methods remain a cornerstone for the analysis of tritium-labeled compounds due to their high sensitivity. nih.gov These techniques directly measure the beta decay of the tritium (B154650) isotope.

Liquid Scintillation Counting (LSC)

Liquid Scintillation Counting (LSC) is a widely adopted and internationally recognized standard for quantifying tritium in samples. nih.gov The fundamental principle of LSC involves the conversion of the kinetic energy of beta particles into light, which is then detected by photomultiplier tubes. nih.govnih.gov

Methodology: In this technique, the sample containing Uridine-5,6-t2 is mixed with a scintillation cocktail in a vial. nih.govbundesumweltministerium.de This cocktail contains a solvent and fluors (scintillators). The beta particles emitted by the tritium atoms in the uridine molecule transfer their energy to the solvent molecules, which in turn excite the fluor molecules. As the fluors return to their ground state, they emit photons of light. The intensity of the emitted light is proportional to the amount of radioactivity in the sample. nih.gov

Advantages and Considerations: LSC is known for its high measurement efficiency and low detection limits, making it suitable for measuring low concentrations of beta-emitting nuclides. nih.gov However, a significant drawback is the generation of radioactive organic waste. nih.gov Sample preparation is crucial for accurate results, with the goal of achieving a homogenous mixture of the sample and the scintillation cocktail to maximize light output. revvity.co.jp Sample oxidation is a preparation technique that can eliminate color quenching and chemiluminescence, which can interfere with the detection of light signals. revvity.co.jp

Research Findings: Studies have focused on optimizing LSC for various sample types and volumes. For instance, research has demonstrated the use of high-volume counting vials to improve the detection limit for low-level tritium samples. jrpr.org The choice of scintillation cocktail and the sample-to-cocktail ratio are critical parameters that are optimized to achieve the highest counting efficiency. jrpr.org For example, in one study, the optimal counting condition for a 20 mL vial was a 10 mL:10 mL water to cocktail ratio. jrpr.org

Autoradiography in Cellular and Tissue Contexts

Autoradiography is a powerful technique for visualizing the distribution of radiolabeled substances within biological specimens. For tritium-labeled compounds like this compound, its low-energy beta emissions allow for high-resolution imaging at the cellular and even subcellular levels. nih.goviaea.org

Methodology: In autoradiography, cells or tissue sections containing the tritium-labeled uridine are overlaid with a photographic emulsion. iaea.org The beta particles emitted from the tritium interact with the silver halide crystals in the emulsion, creating a latent image. After an exposure period, the emulsion is developed, and the silver grains indicate the location of the radiolabeled molecules. iaea.org

Advantages and Applications: The primary advantage of tritium autoradiography is its excellent spatial resolution, which can be less than 1 micrometer. iaea.org This allows for the precise localization of this compound incorporation into RNA within specific cellular compartments, such as the nucleus and nucleolus. nih.gov It has been instrumental in studies of RNA synthesis and transport. iaea.orgnih.gov

Research Findings: Autoradiographic studies using tritium-labeled uridine have provided significant insights into cellular processes. For example, it has been used to study the uptake and incorporation of uridine into RNA in human cells in tissue culture, revealing the effects of various treatments on RNA biosynthesis. nih.gov The technique has also been crucial in understanding the kinetics of cell division and the replication of DNA by tracing the distribution of tritium-labeled precursors. iaea.org

Mass Spectrometry (MS)-Based Approaches for Labeled Nucleosides

Mass spectrometry has emerged as a powerful analytical tool for the study of nucleosides, offering high specificity and the ability to distinguish between isotopically labeled and unlabeled molecules.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for the detection and quantification of nucleosides from complex biological matrices. nih.govnih.gov

Methodology: This technique first separates the nucleosides in a sample using liquid chromatography. The separated molecules are then ionized by electrospray ionization and introduced into the mass spectrometer. In the tandem mass spectrometer, specific parent ions are selected and fragmented to produce characteristic daughter ions. The detection of these specific parent-daughter ion transitions allows for highly selective and sensitive quantification.

Advantages and Applications: LC-MS/MS provides excellent sensitivity, with the ability to detect modified nucleosides at attomole levels. nih.gov It is a versatile technique used for cataloging RNA modifications and mapping their positions within RNA sequences. nih.gov

Research Findings: The development of LC-MS/MS methods has significantly advanced the field of epitranscriptomics. nih.gov Researchers have developed robust protocols for the simultaneous quantification of multiple nucleosides and nucleotides from biological samples. nih.gov These methods often involve reverse-phase liquid chromatography for separation and can be performed in both positive and negative ion modes, depending on the analytes. nih.govmdpi.com

| Analytical Method | Principle | Key Advantages |

| LC-ESI-MS/MS | Chromatographic separation followed by mass-based detection of specific parent and fragment ions. | High sensitivity and specificity, suitable for complex mixtures. nih.gov |

| SID-MS | Uses a stable isotope-labeled internal standard for precise quantification. | Provides absolute quantification, corrects for sample loss. nih.gov |

| NAIL-MS | Metabolic labeling with stable isotopes to track the dynamics of RNA modifications. | Enables the study of temporal changes in RNA modification profiles. nih.govnih.gov |

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered a gold standard method for achieving accurate and precise absolute quantification of molecules in a sample. nih.gov

Methodology: In SID-MS, a known amount of a stable isotope-labeled version of the analyte of interest (in this case, a uridine standard with a different isotopic label than tritium) is added to the sample as an internal standard. nih.gov The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is then measured by mass spectrometry. Because the analyte and the internal standard have nearly identical chemical and physical properties, any sample loss during preparation and analysis will affect both equally, thus preserving the accuracy of the measured ratio. nih.gov

Advantages and Applications: The primary advantage of SID-MS is its high accuracy and precision, as it corrects for variations in sample preparation and instrument response. nih.gov It is widely used for the exact quantification of canonical and modified nucleosides in DNA and RNA. springernature.com

Research Findings: SID-MS protocols have been developed for the ultrasensitive and highly reproducible quantification of various nucleosides in parallel, with detection limits in the low femtomole range. nih.gov These methods typically involve optimized DNA or RNA extraction and enzymatic digestion followed by UHPLC-MS/MS analysis. nih.gov

Nucleic Acid Isotope Labeling Coupled Mass Spectrometry (NAIL-MS) for RNA Modification Dynamics

Nucleic Acid Isotope Labeling Coupled Mass Spectrometry (NAIL-MS) is an innovative technique that allows for the investigation of the dynamic processes of RNA modification and demodification. nih.gov

Methodology: NAIL-MS utilizes metabolic labeling with stable isotopes (e.g., ¹³C, ¹⁵N) to distinguish between pre-existing and newly synthesized RNA populations. tandfonline.comresearchgate.net Cells are cultured in media containing these stable isotopes, leading to their incorporation into newly transcribed RNA. By analyzing the isotopic composition of nucleosides via mass spectrometry, researchers can track the temporal changes in RNA modification levels in both old and new RNA pools. tandfonline.com

Advantages and Applications: NAIL-MS overcomes the limitations of traditional static analysis by providing a dynamic view of the epitranscriptome. nih.gov It enables the study of how RNA modification profiles adapt to different cellular conditions and stressors. researchgate.net

Research Findings: NAIL-MS has been successfully applied to study the dynamics of tRNA modifications in yeast and human cells. tandfonline.comresearchgate.net These studies have revealed that the levels of certain RNA modifications change during different growth phases and in response to stress. tandfonline.comresearchgate.net For example, NAIL-MS has shown that some modifications are actively removed from existing tRNA, while others are incorporated into newly synthesized tRNA, highlighting the complex regulation of the epitranscriptome. tandfonline.com

High-Resolution Isotopomer Tracing

High-resolution isotopomer tracing is a powerful analytical technique that utilizes high-resolution mass spectrometry (HRMS) to elucidate metabolic pathways and quantify the incorporation of stable isotopes into biomolecules. escholarship.orgnih.gov In the context of this compound, this methodology allows for the precise tracking of the tritium (t) labels through various metabolic transformations. The core principle of this technique lies in the ability of HRMS instruments, such as Orbitrap or Fourier transform-ion cyclotron resonance-mass spectrometry (FTICR-MS), to distinguish between isotopomers—molecules that have the same number of atoms of each element but differ in their isotopic composition. nih.govthermofisher.com

The high resolving power of these mass spectrometers enables the separation of ions with very small mass differences. thermofisher.com This is crucial for distinguishing the isotopically labeled this compound from its unlabeled counterpart and other naturally occurring isotopes (e.g., ¹³C). The precise mass measurement provides an unambiguous identification of the labeled species. nih.gov

In a typical workflow, cells or organisms are cultured with this compound, which then gets incorporated into various metabolic pathways. Following extraction of metabolites, liquid chromatography is often coupled with high-resolution mass spectrometry (LC-HRMS) for analysis. escholarship.org The chromatographic step separates the complex mixture of metabolites, and the mass spectrometer detects and quantifies the mass isotopomer distributions for uridine and its downstream products. escholarship.org By analyzing the pattern and extent of tritium incorporation, researchers can gain insights into RNA synthesis, nucleotide metabolism, and other cellular processes. researchgate.netnih.gov

The data obtained from high-resolution isotopomer tracing can be used for metabolic flux analysis, providing quantitative information about the rates of metabolic reactions. escholarship.org This approach is not limited to tritium; it is also widely used with other stable isotopes like ¹³C and ¹⁵N to simultaneously trace the metabolism of different precursors. escholarship.org

| Parameter | Description | Relevance to this compound |

| Instrumentation | High-Resolution Mass Spectrometers (e.g., Orbitrap, FTICR-MS) | Enables the differentiation of tritiated uridine from its unlabeled form due to high mass accuracy and resolution. nih.govthermofisher.com |

| Principle | Detection of minute mass differences between isotopomers. | Allows for the precise measurement of tritium incorporation into uridine and its metabolites. |

| Application | Metabolic flux analysis, pathway elucidation. escholarship.org | Tracing the fate of the uridine molecule in cellular processes like RNA synthesis. researchgate.netnih.gov |

| Data Output | Mass isotopomer distributions (MIDs). | Provides quantitative data on the extent of labeling in different molecular species. |

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the purification, identification, and quantification of this compound, ensuring its purity and enabling its use in various research applications.

Thin Layer Chromatography (TLC) is a widely used, straightforward, and rapid method for assessing the purity of compounds and is particularly well-suited for the analysis of radiolabeled molecules like this compound. libretexts.org For radiochemical characterization, the technique is referred to as radio-TLC. researchgate.net

In this method, a small amount of the this compound sample is spotted onto a TLC plate, which consists of a thin layer of adsorbent material, such as silica (B1680970) gel, coated on an inert backing. youtube.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. youtube.com

After development, the plate is dried, and the separated spots are visualized. For unlabeled uridine, this can be done using a UV lamp, as the molecule absorbs UV light. libretexts.org For the tritiated this compound, the distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner. researchgate.net This instrument moves a radiation detector along the plate, generating a chromatogram that shows radioactivity as a function of distance. The radiochemical purity is then determined by calculating the percentage of the total radioactivity that corresponds to the this compound spot relative to any radioactive impurities. researchgate.net

| Parameter | Description | Relevance to this compound |

| Stationary Phase | Typically silica gel or cellulose (B213188) on a glass, aluminum, or plastic plate. youtube.commerckmillipore.com | Provides the medium for separation. |

| Mobile Phase | A solvent or mixture of solvents chosen to achieve optimal separation. For uridine and its phosphates, a mixture of acetic acid, ethanol (B145695), and lithium chloride has been used. merckmillipore.com | Determines the migration rate of the compounds. |

| Detection | UV light for unlabeled uridine; radio-TLC scanner for tritiated uridine. libretexts.org | Allows for the visualization and quantification of the separated components. |

| Quantification | Calculation of the Retention Factor (Rf) value and integration of peak areas from the radio-TLC scan. youtube.com | Rf value helps in identification, while peak area integration determines radiochemical purity. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used for the separation, identification, and quantification of nucleosides, including uridine and its isotopically labeled forms, with high resolution and sensitivity. thepharmajournal.comhelixchrom.com It is a cornerstone method for analyzing complex mixtures of nucleosides and their derivatives. nih.govnih.gov

In HPLC, the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. thepharmajournal.com For nucleoside analysis, reversed-phase columns, such as C18, are commonly employed. thepharmajournal.comumich.edu These columns have a nonpolar stationary phase, and a polar mobile phase is used for elution.

A typical HPLC system for uridine analysis would consist of a pump to deliver the mobile phase, an injector to introduce the sample, the analytical column for separation, and a detector to measure the eluted compounds. thepharmajournal.com A UV detector is commonly used for nucleosides, as they exhibit strong absorbance at specific wavelengths (around 254-260 nm). thepharmajournal.comnih.gov For radiolabeled compounds like this compound, a radioactivity detector can be placed in-line after the UV detector to specifically measure the tritiated molecules.

The resulting chromatogram plots the detector response against retention time, which is the time it takes for a compound to travel from the injector to the detector. Each nucleoside will have a characteristic retention time under specific chromatographic conditions, allowing for its identification and quantification. thepharmajournal.com

| Parameter | Typical Conditions for Uridine Analysis |

| Column | Reversed-phase C18 or polar-functionalized columns (e.g., HILIC). thepharmajournal.comhelixchrom.com |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govsigmaaldrich.com |

| Detection | UV absorbance at ~254-260 nm. thepharmajournal.comnih.gov For this compound, an in-line radioactivity detector would be used. |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min. helixchrom.comsigmaaldrich.com |

| Quantification | Based on the peak area in the chromatogram, correlated with a standard curve of known concentrations. nih.gov |

Theoretical and Computational Approaches in Uridine 5,6 T2 Research

Theoretical and computational methods provide powerful tools to investigate the behavior of uridine (B1682114) and its derivatives at an atomic level. While direct computational studies on the isotopically labeled "Uridine-5,6-t2" are not commonly published, the principles and findings from studies on uridine are directly applicable. These approaches offer deep insights into enzymatic mechanisms, biomolecular interactions, and the rational design of new therapeutic agents.

Future Directions and Emerging Research Avenues for Uridine 5,6 T2

Integration with Multi-Omics Approaches (e.g., Fluxomics, Epitranscriptomics)

The utility of Uridine-5,6-t2 is significantly amplified when integrated into multi-omics workflows, which combine data from various molecular levels like the genome, transcriptome, proteome, and metabolome. This holistic approach provides a more comprehensive understanding of cellular processes.

Fluxomics: Metabolic flux analysis (MFA) is a powerful technique for dissecting metabolic pathways and their regulation. researchgate.net By tracing the path of the tritium (B154650) label from this compound, researchers can quantify the rates (fluxes) of metabolic reactions within the pyrimidine (B1678525) synthesis and salvage pathways. silantes.com This is particularly crucial in studying diseases with altered metabolism, such as cancer. For instance, studies have shown that some cancer cells rely on uridine (B1682114) as an alternative carbon source to fuel glycolysis and the pentose (B10789219) phosphate (B84403) pathway. vulcanchem.com The use of this compound in fluxomics studies can provide precise measurements of uridine uptake and its contribution to central carbon metabolism, offering insights into metabolic reprogramming in cancer and other diseases. oncotarget.commdpi.com This approach can help identify metabolic bottlenecks and potential therapeutic targets. researchgate.net

Epitranscriptomics: The field of epitranscriptomics investigates the role of RNA modifications in regulating gene expression. nih.gov Modifications to uridine, such as pseudouridine (B1679824) (Ψ) and dihydrouridine (D), are increasingly recognized for their impact on RNA stability, translation, and function. plos.orgnih.gov While this compound itself is an isotopic label rather than a modification, its use in metabolic labeling experiments can provide a dynamic view of the entire RNA lifecycle. By pulse-labeling newly synthesized RNA with this compound, researchers can track the fate of these transcripts, including the timing and location of various modifications. oup.combiorxiv.org Combining this with techniques that map specific RNA modifications can reveal how these "epitranscriptomic marks" are established, maintained, and how they influence the ultimate function of an RNA molecule. frontiersin.org This integrated approach holds promise for understanding the complex regulatory networks that govern gene expression in both health and disease. nih.gov

Development of Novel Uridine-Based Probes and Analogs for Biological Systems

The core structure of uridine serves as a versatile scaffold for the development of novel probes and analogs with diverse applications in biological research. mit.edunih.gov These engineered molecules can be used to investigate a wide range of biological processes, from nucleic acid dynamics to enzymatic activity.

Fluorescent Probes: Attaching fluorescent moieties to uridine analogs creates powerful tools for visualizing and tracking RNA in living cells. harvard.eduresearchgate.net These probes can be designed to have high affinity and selectivity for specific enzymes or RNA structures, enabling researchers to monitor their activity and localization in real-time. researchgate.net For example, fluorescently labeled 5-amino-2'-deoxyuridine (B1199347) analogs have been developed for use in DNA sequencing and microarray technology. harvard.edu The development of such probes based on the uridine scaffold will continue to be a vibrant area of research, providing new ways to study the intricate workings of the cell.

Therapeutic Analogs: Modified uridine analogs have long been a cornerstone of antiviral and anticancer therapies. nih.gov The development of novel uridine derivatives continues to be an active area of research, with the goal of creating more potent and selective drugs. rsc.org For example, modifications at the 4' and 5' positions of the uridine ring have been explored to enhance properties like nuclease resistance and target binding affinity for antisense therapeutics. rsc.org The insights gained from studying the metabolism of this compound can inform the design of these therapeutic analogs, helping to optimize their uptake, activation, and mechanism of action.

| Research Area | Example Application of Uridine-Based Molecules | Reference |

| Drug Discovery | Labeled 5-amino deoxyribouridine analogs for identifying DNA binding agents as potential anticancer, antiviral, and antibacterial therapies. | harvard.edu |

| Antisense Therapeutics | Development of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine (4AEopU) to improve thermal stability and RNase H activation. | rsc.org |

| Molecular Biology | Use of fluorescently labeled uridine analogs in microarray and nucleic acid sequencing applications. | harvard.edu |

Advancements in Isotope Labeling Technologies for Complex Biological Questions

The field of isotope labeling is constantly evolving, providing researchers with more sophisticated tools to probe complex biological systems. silantes.com These advancements are expanding the possibilities for using isotopically labeled compounds like this compound.

Stable Isotope Labeling: While this compound utilizes a radioactive isotope (tritium), the broader field of isotope labeling increasingly employs stable isotopes such as ¹³C, ¹⁵N, and ²H. isotope.com These non-radioactive labels offer advantages in terms of safety and the types of analytical techniques that can be used, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. silantes.comsilantes.com For instance, the use of stable isotope-labeled nucleic acids has been instrumental in determining the three-dimensional structures of RNA and DNA and their complexes with proteins. researchgate.net

Site-Specific Labeling: A significant advancement is the ability to introduce isotopic labels at specific positions within a molecule. isotope.com This "position-specific" labeling allows researchers to ask very precise questions about molecular structure, function, and dynamics. researchgate.net For example, in NMR studies, site-specific labeling can help to overcome challenges like chemical shift dispersion in large nucleic acids. isotope.com

Segmental Isotope Labeling: For very large biomolecules, segmental labeling has emerged as a powerful strategy. nih.gov This approach involves labeling only specific domains or segments of a large RNA or protein, making it possible to study their structure and function within the context of the larger molecule. researchgate.net

The continued development of these and other isotope labeling technologies will undoubtedly enhance the utility of compounds like this compound. By combining different isotopic labels and analytical techniques, researchers will be able to tackle increasingly complex biological questions, from the intricate folding of large RNA molecules to the dynamic regulation of metabolic networks.

Q & A

Q. How can researchers ethically address uncertainties or limitations in Uridine-5,6-t<sup>3</sup> studies?

- Methodological Answer : Disclose potential confounding variables (e.g., cell cycle effects on uptake) in the Discussion. Propose follow-up studies to resolve ambiguities. Cite competing hypotheses and justify interpretations using Occam’s razor. Adhere to institutional guidelines for radioactive material use .

- Key Criteria : Honesty in data interpretation, proactive error disclosure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.